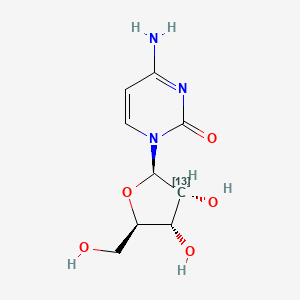
cytidine-2'-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cytidine-2’-13C” is a variant of cytidine, a nucleoside molecule formed when cytosine is attached to a ribose ring . It is used as the internal standard for the quantification of 2’-Deoxycytidine, a deoxyribonucleoside .
Synthesis Analysis
The synthesis of “cytidine-2’-13C” involves complex biochemical processes. One approach involves the use of NeuAc aldolase, lactate dehydrogenase (LDH), alcohol dehydrogenase (ADH), and nucleotide pyrophosphatase (NPP). This method consists of two steps, the first of which is degradation to 2-acetamido-2-deoxy-D-mannose (ManNAc) analogues. The second step is condensation of the ManNAc analogue with [3-13C]-pyruvic acid .
Molecular Structure Analysis
The molecular structure of “cytidine-2’-13C” is similar to that of cytidine and ethenocytidine. The 1H, 13C, 15N NMR spectra of these compounds have been analyzed to compare structural differences observed in solution with those existing in the crystalline state .
Chemical Reactions Analysis
“Cytidine-2’-13C” is involved in various metabolic pathways. The individual variability in clinical response to treatments among patients is associated with the intracellular accumulation and retention of Ara-CTP due to genetic variants related to metabolic enzymes .
Physical And Chemical Properties Analysis
“Cytidine-2’-13C” is an off-white to pale brown solid. It has a melting point of >180°C (dec.). It is slightly soluble in methanol and water . The molecular formula is C8 [13C]H13N [15N]2O4 and the molecular weight is 230.2 .
科学的研究の応用
Biomolecular NMR Spectroscopy
Cytidine-2’-13C is utilized in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy to study the structure and dynamics of nucleic acids. The 13C-labeling at the ribose 2’ position allows for enhanced signal detection and resolution, which is critical for characterizing the intricate conformations of RNA and DNA in various biological processes .
Genetic Therapy Research
In genetic therapy, cytidine-2’-13C can be used to trace and analyze the incorporation of nucleoside analogs into genetic material. This is particularly useful in the development of gene editing tools, such as CRISPR-Cas systems, where precise modifications are made to the genome .
Drug Discovery and Development
The compound plays a significant role in drug discovery, especially in the identification of new nucleoside analogs that can act as therapeutic agents. By tracking the behavior of cytidine-2’-13C in biological systems, researchers can gain insights into the pharmacokinetics and pharmacodynamics of potential drugs .
Molecular Biology Research
Cytidine-2’-13C is a valuable tool in molecular biology for studying mRNA translation and stability. Modifications in mRNA tails with cytidine can influence protein expression levels, and the use of labeled cytidine helps in quantifying these effects .
Base Editing Enzyme Development
The labeled cytidine is instrumental in the development of base editing enzymes. These enzymes, which can change specific DNA bases, are being engineered for higher efficiency and sequence-context independence. Cytidine-2’-13C aids in understanding the mechanism of action and improving the design of these enzymes .
Agricultural Biotechnology
In agricultural biotechnology, cytidine-2’-13C can be used to study the genetic modifications in crops. It helps in tracking gene expression and mutation effects, leading to the development of crops with improved traits such as disease resistance or increased yield .
作用機序
Safety and Hazards
将来の方向性
The future of “cytidine-2’-13C” and similar compounds lies in the field of hyperpolarized 13C MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney .
特性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-OGBLAGJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

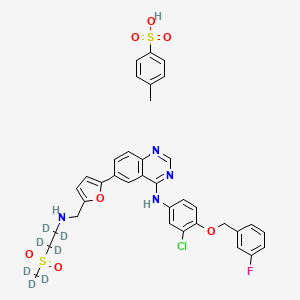
![Ethanone, 1-[2-(1-methylethylidene)-3-azetidinyl]- (9CI)](/img/no-structure.png)


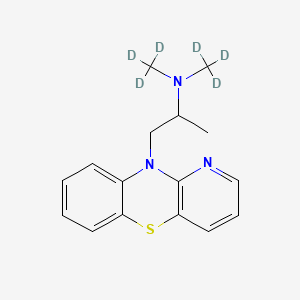
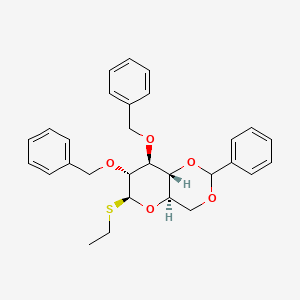
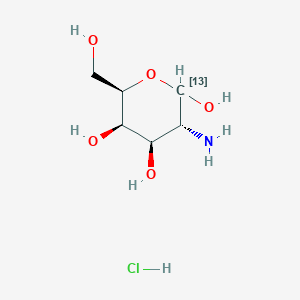
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)
